molecular formula C11H14ClFN2O2 B3034169 5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride CAS No. 1417635-10-9

5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride

Cat. No.: B3034169
CAS No.: 1417635-10-9
M. Wt: 260.69
InChI Key: OFBBPOFTCJWPMX-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride is a synthetic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an oxazolidinone ring, an aminomethyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazolidinone Ring: This step involves the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic substitution reactions using fluorobenzyl halides.

    Aminomethylation: The aminomethyl group is introduced through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting the oxazolidinone ring to an oxazolidine.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may inhibit enzymes or receptors involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Aminomethyl)-3-[(4-chlorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride
  • 5-(Aminomethyl)-3-[(4-bromophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride
  • 5-(Aminomethyl)-3-[(4-methylphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride

Uniqueness

The uniqueness of 5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride lies in the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2.ClH/c12-9-3-1-8(2-4-9)6-14-7-10(5-13)16-11(14)15;/h1-4,10H,5-7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBBPOFTCJWPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1CC2=CC=C(C=C2)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride
Reactant of Route 2
5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride
Reactant of Route 3
5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride
Reactant of Route 4
5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride
Reactant of Route 5
5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride
Reactant of Route 6
Reactant of Route 6
5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride

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